N-(4-ethylphenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide
Description
This compound belongs to the thiophene-2-carboxamide class, characterized by a sulfur-containing heterocyclic core. Its structure includes:
- A thiophene ring substituted at the 3-position with a methyl(phenyl)sulfamoyl group.
- A carboxamide moiety at the 2-position, linked to a 4-ethylphenyl group.
- A 4-(3-fluorophenyl) substituent at the 4-position.
Properties
IUPAC Name |
N-(4-ethylphenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O3S2/c1-3-18-12-14-21(15-13-18)28-26(30)24-25(23(17-33-24)19-8-7-9-20(27)16-19)34(31,32)29(2)22-10-5-4-6-11-22/h4-17H,3H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEJHFUMISLIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC(=CC=C3)F)S(=O)(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a thiophene core, which is known for its diverse biological activities. Its structure can be broken down as follows:
- Core Structure : Thiophene ring
- Substituents :
- 4-ethylphenyl group
- 3-fluorophenyl group
- Methyl(phenyl)sulfamoyl group
- Molecular Formula : C19H20F1N1O2S1
Target Interactions
Thiophene derivatives, including this compound, are known to interact with various biological targets. The proposed mechanisms include:
- Receptor Binding : The compound likely binds to specific receptors, modulating their activity and influencing downstream signaling pathways.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes, such as kinases, which are crucial for various cellular processes .
- Gene Expression Modulation : The compound may influence transcription factors, altering gene expression profiles related to cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have been tested against various bacterial strains, demonstrating efficacy in inhibiting growth .
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines via mitochondrial pathways, similar to other thiophene-based compounds .
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HL-60 (Leukemia) | <10 | Induction of apoptosis | |
| MCF-7 (Breast) | <15 | Mitochondrial pathway activation |
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound is crucial for its therapeutic applications. Factors affecting its bioavailability include:
- Absorption : The presence of substituents can enhance or hinder absorption in biological systems.
- Metabolism : The compound's metabolic pathways need further investigation to understand its breakdown and elimination from the body.
- Distribution : Understanding how the compound distributes in tissues will aid in predicting its efficacy and potential side effects.
Case Studies and Research Findings
Several studies have focused on the biological activity of thiophene derivatives similar to this compound:
- Antibacterial Efficacy : A study demonstrated that a related thiophene derivative showed significant antibacterial activity against ESBL-producing E. coli, suggesting potential applications in treating resistant infections .
- Anticancer Potential : Research indicated that certain thiophene derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, highlighting their therapeutic potential .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
(a) 3-[(4-Ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide (CAS 1251686-57-3)
- Key Differences :
- The sulfamoyl group is substituted with a 4-ethoxyphenyl instead of a phenyl group.
- The carboxamide is linked to a 3-fluorophenyl rather than a 4-ethylphenyl group.
- Molecular weight: 434.5 g/mol (vs. target compound’s ~470–480 g/mol, estimated).
(b) 3-[Methyl(4-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide (CAS 1207034-07-8)
- Key Differences :
- The sulfamoyl group has a 4-methylphenyl substituent.
- The carboxamide is attached to a 4-(trifluoromethoxy)phenyl group.
- Molecular weight: 470.5 g/mol, closer to the target compound’s estimated range.
Functional Group Modifications in Related Thiophene Derivatives
(a) Nitrothiophene Carboxamides ()
- Example: N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Key Differences :
- A nitro group at the 5-position of the thiophene ring.
- Linkage to a thiazolyl-amine group instead of a phenylsulfamoyl.
- Impact :
(b) Benzo[b]thiophene Carboxamides ()
- Example: SAG1.5 (3-chloro-4,7-difluoro-N-[trans-4-(methylamino)cyclohexyl]-N-[[3-(4-pyridinyl)phenyl]methyl]-1-benzothiophene-2-carboxamide)
- Key Differences :
- A benzothiophene core instead of thiophene.
- Bulky substitutions (pyridinylphenyl, cyclohexyl).
- Impact :
Comparison with BTK Inhibitors ()
Compounds like GDC-0834 (a tetrahydrobenzo[b]thiophene-2-carboxamide) share structural motifs:
- Common Features :
- Thiophene-derived carboxamide core.
- Sulfamoyl or similar polar groups.
- Key Differences :
- GDC-0834 includes a piperazine substituent, enhancing solubility and kinase selectivity.
- Impact :
Research Implications and Limitations
- Structural Insights : Fluorine and sulfamoyl groups are critical for target engagement but require optimization for solubility.
- Data Gaps : Pharmacokinetic and target-binding data for the exact compound are absent in the provided evidence.
- Synthetic Challenges : –2 highlight coupling reagents (e.g., HATU) and purification methods (e.g., silica chromatography) as common steps, suggesting scalable synthesis for analogs .
Q & A
Q. How can researchers address poor bioavailability in preclinical development?
- Methodological Answer :
- Prodrug design : Synthesize acetylated carboxamide derivatives to enhance intestinal absorption .
- PK studies in rodents : Measure plasma concentrations via LC-MS/MS after oral (10 mg/kg) and IV (2 mg/kg) administration .
- Lipid nanoparticle encapsulation : Use microfluidics to prepare NPs (size <100 nm) and assess retention in simulated gastric fluid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
